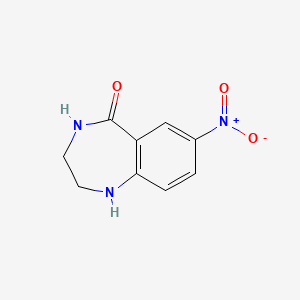

7-NItro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Description

Properties

IUPAC Name |

7-nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-7-5-6(12(14)15)1-2-8(7)10-3-4-11-9/h1-2,5,10H,3-4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUQTTFCQZHGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key mechanistic steps include the reduction of the nitro group to a nitrene intermediate by MoO₂(acac)₂, followed by copper-mediated C–H insertion and cyclohexane intermediate formation. The final step involves double-bond rearrangement and cyclization to yield the seven-membered benzodiazepine core. This method demonstrates broad substrate tolerance, accommodating electron-donating and electron-withdrawing groups on the benzamide ring.

Acid- or Thermal-Mediated Ring Expansion

A patented method from 1997 describes the preparation of 7-nitro-1,4-benzodiazepin-5-one via acid-catalyzed ring expansion of o-nitrobenzoic acid derivatives. The process involves treating N-allyl-2-nitrobenzamides with phosphorus oxychloride (POCl₃) under reflux conditions, followed by neutralization and crystallization (Scheme 2).

Halogenation-Nitro Substitution Approach

A 2025 patent outlines a halogenation-substitution strategy for introducing nitro groups into the benzodiazepine scaffold. While initially focused on bromo and chloro derivatives, the method can be adapted for nitro substitution using N-halosuccinimide reagents.

Procedure Overview

-

Halogenation : Treat 7-unsubstituted benzodiazepin-5-one with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dichloromethane.

-

Nitro Substitution : React the halogenated intermediate with silver nitrate (AgNO₃) in acetonitrile at 60°C.

-

Purification : Column chromatography using silica gel and ethyl acetate/hexane eluents.

This method offers flexibility in introducing diverse substituents but requires careful control of reaction conditions to avoid over-nitration.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Side Reactions

The catalytic one-pot method minimizes side products such as aniline derivatives (e.g., 3a in) by optimizing Mo/Cu catalyst ratios and reaction temperatures. In contrast, acid-mediated approaches risk hydrolysis of the amide bond if moisture is present. Halogenation-substitution methods may yield regioisomers unless directed by steric or electronic effects.

Purification and Characterization

-

Chromatography : Silica gel column chromatography with ethyl acetate/petroleum ether is standard for isolating nitrobenzodiazepinones.

-

Crystallization : Ethanol or methanol recrystallization enhances purity, particularly for acid-mediated products.

-

Characterization : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity. Single-crystal X-ray diffraction (as in ) resolves ambiguous regiochemistry.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group in benzodiazepinones is typically reduced to an amine under catalytic hydrogenation or metal-mediated conditions. This reaction is critical for accessing pharmacologically active derivatives.

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Nitro → Amine reduction | H₂/Pd-C, MoO₂(acac)₂, Cu(CF₃SO₃)₂ | 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | 70–90% |

Mechanistic Insight (from ):

Nitro groups are reduced to nitrene intermediates via molybdenum/copper-catalyzed systems, followed by C–H insertion and cyclization. For example:

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings (activated by nitro groups) undergo substitution with nucleophiles.

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 7-Nitro-3-bromo-1,4-benzodiazepinone | Position-selective | |

| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acids | Biaryl-functionalized derivatives | Requires dehalogenation |

Example (from):

7-Bromo-1,4-benzodiazepin-5-one undergoes Suzuki-Miyaura cross-coupling to yield biaryl analogs, suggesting analogous reactivity for nitro-substituted systems.

Ring-Opening and Rearrangement Reactions

The seven-membered diazepine ring can undergo controlled cleavage or rearrangement under acidic/basic conditions.

| Reaction | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl/H₂O, reflux | Quinazolinone derivatives | Bioactive scaffolds | |

| Base-mediated ring expansion | K₂CO₃, DMF | Eight-membered lactams | Medicinal chemistry |

Key Pathway (from ):

Intramolecular aza-Wittig reactions facilitate ring contraction or expansion, depending on substituents and catalysts.

Catalytic Asymmetric Transformations

Chiral organocatalysts enable enantioselective modifications.

| Reaction | Catalyst | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| Knoevenagel/epoxidation/cyclization | epi-Quinine-derived urea | Up to 98% ee |

Example (from ):

A one-pot sequence using aldehydes and phenylsulfonylacetonitrile with eQNU catalyst yields enantiomerically enriched tetrahydrobenzodiazepinones.

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable diversification of the benzodiazepine core.

| Reaction Type | Catalytic System | Substrate Scope | Source |

|---|---|---|---|

| Buchwald-Hartwig amination | Pd₂(dba)₃, P(o-tolyl)₃ | Aryl halides, amines | |

| Carbopalladation/amination domino | Pd(0)/BINAP | Allenamides, aryl halides |

Notable Application (from ):

Pd-catalyzed carbopalladation of N-allenamides with aryl halides generates fused benzodiazepinones with high stereoselectivity.

Scientific Research Applications

Central Nervous System (CNS) Disorders

Benzodiazepines are widely recognized for their therapeutic effects on CNS disorders such as anxiety and insomnia. The structural similarity of 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one to other benzodiazepines suggests potential anxiolytic and sedative properties. Research indicates that modifications in the benzodiazepine structure can lead to enhanced efficacy and reduced side effects in treating anxiety disorders .

Asymmetric Synthesis

Recent studies have focused on the asymmetric synthesis of tetrahydro-1,4-benzodiazepin-2-ones using compounds similar to this compound. For instance, a one-pot enantioselective route was developed using commercially available reagents and organocatalysts that could yield compounds with high enantioselectivity (up to 98% ee) . This method highlights the potential for synthesizing novel compounds with desired pharmacological profiles.

Antimicrobial Activity

Some studies suggest that benzodiazepine derivatives exhibit antimicrobial properties. The incorporation of nitro groups into the benzodiazepine structure may enhance these effects. Research is ongoing to explore how variations in the structure of compounds like this compound can lead to new antimicrobial agents .

Case Study 1: Synthesis and Characterization

A study conducted by Battaglia et al. demonstrated a streamlined catalytic asymmetric synthesis of tetrahydro-1,4-benzodiazepin-2-ones using a novel organocatalyst derived from quinine. The research revealed that this method could produce high yields of desired products under mild conditions . Such advancements in synthesis techniques are crucial for developing new therapeutic agents based on the benzodiazepine framework.

Case Study 2: Regulatory Perspectives

The regulatory status of benzodiazepines is critical for their application in medicine. In Canada, specific regulations categorize certain benzodiazepines as controlled substances due to their potential for abuse and dependency . Understanding these regulations is vital for researchers working with compounds like this compound to ensure compliance and safety in clinical applications.

Mechanism of Action

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The nitro group may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity for specific receptor subtypes .

Comparison with Similar Compounds

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

- Core Structure : Shares the 7-nitro substitution but incorporates a 2-chlorophenyl group at position 5 and a methyl group at position 1. The 2,3-dihydro configuration reduces ring saturation compared to the tetrahydro structure of the target compound.

- The ketone at position 2 (vs. position 5 in the target compound) could affect tautomerization and receptor interaction .

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

- Core Structure : Replaces the diazepine’s nitrogen with oxygen, forming a benzoxazepine. The methoxy (-OCH₃) group at position 7 contrasts with the nitro group in the target compound.

- Functional Impact : The oxygen atom alters electronic properties, reducing basicity compared to benzodiazepines. The methoxy group, being electron-donating, may decrease binding affinity to GABAₐ receptors (common targets for benzodiazepines) but improve solubility.

- Physicochemical Properties : Lower molecular weight (193.20 g/mol vs. ~218.18 g/mol for the target compound) and higher LogP (1.146) suggest increased lipophilicity relative to polar nitro-substituted analogs .

Comparative Data Table

Research Findings and Implications

- Nitro Group Impact : The 7-nitro substitution in both the target compound and Methylclonazepam may confer similar electron-withdrawing effects, but differences in ring saturation and additional substituents likely modulate bioavailability and target selectivity.

- Heterocycle Variation : Benzoxazepines (e.g., 7-methoxy derivative) exhibit distinct physicochemical profiles due to oxygen substitution, underscoring the importance of the diazepine core in benzodiazepine pharmacology .

- Synthetic Feasibility : Methylclonazepam’s high purity suggests robust synthetic routes for nitro-substituted benzodiazepines, which could be adapted for the target compound .

Notes

- Further studies are needed to elucidate the pharmacological and toxicological profiles of the target compound, particularly in vivo efficacy and metabolic stability.

Biological Activity

7-Nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a compound of interest within the benzodiazepine family, which is widely recognized for its psychoactive properties. This article explores its biological activity, focusing on pharmacological effects, toxicity, and potential therapeutic applications. The analysis draws from diverse sources to provide a comprehensive overview.

- Chemical Formula : CHNO

- Molecular Weight : 207.19 g/mol

- CAS Number : 881587-44-6

The compound features a nitro group at the 7-position of the benzodiazepine structure, which influences its biological activity.

Pharmacological Effects

Research indicates that 7-nitro derivatives of benzodiazepines often exhibit varied pharmacological activities compared to their non-nitro counterparts. Specifically, studies have shown that:

- Tranquilizing Activity : Initial findings suggest that this compound lacks significant tranquilizing effects when tested against classical benzodiazepines like chlordiazepoxide and diazepam .

- Toxicity : In comparison to traditional benzodiazepines, this compound has demonstrated higher toxicity levels in animal models. It was reported to have little or no effect on motor coordination and activity at lower doses but exhibited high toxicity at elevated concentrations .

In Vitro Studies

In vitro assays have been utilized to evaluate the biological activity of 7-nitro derivatives:

- Cell Viability Assays : High concentrations of the compound were required to observe any pharmacological properties in cultured cells. This suggests that while there may be some activity at elevated doses, the therapeutic index is likely narrow .

- Mechanism of Action : The exact mechanisms through which this compound exerts its effects remain unclear. However, it is hypothesized that the nitro group may alter receptor binding affinities compared to non-nitro benzodiazepines .

Comparative Analysis with Other Benzodiazepines

A comparative analysis highlights the differences between this compound and other benzodiazepines:

| Compound Name | Tranquilizing Activity | Toxicity Level | Motor Coordination Effect |

|---|---|---|---|

| Chlordiazepoxide | High | Moderate | Significant |

| Diazepam | High | Moderate | Significant |

| This compound | None | High | Minimal |

Study on Psychotropic Activity

In a study evaluating various derivatives of tetrahydro-benzodiazepinones for psychotropic activity in mice:

- The nitro and amino derivatives were tested for their effects on behavior and motor function.

- Results indicated a lack of significant tranquilizing effects and high toxicity levels compared to classical benzodiazepines .

Clinical Observations

Clinical observations in settings involving acute psychotic episodes have noted that while traditional benzodiazepines are effective for rapid tranquilization, compounds like 7-nitro derivatives are not used due to their adverse side effect profile and lack of efficacy in calming agitation .

Q & A

Q. What are the standard protocols for synthesizing 7-nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one, and how can purity be validated?

Answer: The synthesis typically involves multi-step reactions starting with benzodiazepine precursors. For example, a related compound (7-chloro-1-methyl-5H-1,4-benzodiazepin-5-one) was synthesized via alkaline hydrolysis of an acetylated intermediate under reflux with ethanol and sodium hydroxide, followed by purification via recrystallization . Purity validation employs high-performance liquid chromatography (HPLC) with impurity thresholds ≤0.5% for individual byproducts and ≤2.0% total impurities, as outlined in pharmacopeial guidelines . Spectroscopic techniques (NMR, IR, mass spectrometry) are critical for structural confirmation .

Q. How is the structural stability of this compound characterized under varying experimental conditions?

Answer: Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and acidic/alkaline conditions) monitored via HPLC. For benzodiazepine analogs, degradation pathways often include ring-opening or nitro-group reduction. X-ray crystallography and thermal gravimetric analysis (TGA) provide insights into crystalline stability and decomposition thresholds .

Q. What spectroscopic methods are most effective for distinguishing between benzodiazepine analogs with subtle structural differences?

Answer: High-resolution NMR (e.g., and ) is essential for resolving substituent effects on the benzodiazepine core. For example, nitro-group positioning alters electron density, causing distinct chemical shifts in aromatic protons . X-ray crystallography further resolves stereochemical ambiguities, as demonstrated in structural studies of chlorinated benzodiazepines .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?

Answer: Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance nitro-group introduction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Factorial design : Multi-variable experiments (e.g., temperature, reagent ratios) identify critical yield factors. Response surface methodology (RSM) is recommended for nonlinear parameter relationships .

Q. What methodologies are used to investigate the biological activity of this compound, particularly its interaction with CNS receptors?

Answer:

- In vitro assays : Competitive binding studies using -flunitrazepam against GABA receptors quantify affinity .

- Molecular docking : Computational models predict binding poses within receptor pockets, validated via mutagenesis studies .

- Metabolic profiling : LC-MS/MS identifies active metabolites in hepatic microsomes, critical for pharmacokinetic modeling .

Q. How can researchers resolve contradictions in reported bioactivity data for benzodiazepine derivatives?

Answer: Discrepancies often arise from:

- Experimental variability : Standardize assay conditions (e.g., cell lines, incubation times) .

- Structural impurities : Re-evaluate compound purity via HPLC and orthogonal methods (e.g., elemental analysis) .

- Statistical rigor : Apply multivariate analysis (ANOVA) to differentiate true bioactivity from noise .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Preparative HPLC : Utilize C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation .

- Membrane technologies : Nanofiltration removes low-molecular-weight impurities while retaining the target compound .

- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystal habit and purity .

Q. What computational tools are available to model the electronic and steric effects of the nitro group in this compound?

Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to predict reactivity at the nitro-substituted position .

- Molecular dynamics (MD) : Simulates conformational flexibility under physiological conditions .

- QSAR models : Relate substituent properties (e.g., Hammett constants) to biological activity trends .

Methodological Frameworks

Q. How should researchers design experiments to explore structure-activity relationships (SAR) in benzodiazepine derivatives?

Answer:

- Step 1 : Synthesize a congeneric series with systematic substituent variations (e.g., nitro, chloro, methyl groups) .

- Step 2 : Characterize physicochemical properties (logP, pKa) using shake-flask and potentiometric methods .

- Step 3 : Corrogate bioactivity data (e.g., IC) with electronic (HOMO/LUMO) and steric (molar refractivity) descriptors via multivariate regression .

Q. What are best practices for validating synthetic intermediates in multi-step benzodiazepine synthesis?

Answer:

- In-process controls (IPC) : Monitor reaction progress via TLC or inline IR spectroscopy .

- Isolation protocols : Use flash chromatography for lab-scale intermediates; scale-up with centrifugal partition chromatography (CPC) .

- Cross-validation : Compare spectral data (NMR, HRMS) with published benchmarks for structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.